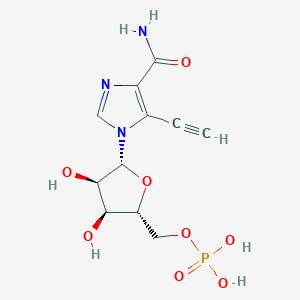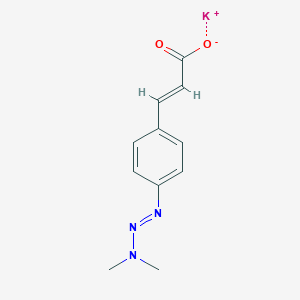
DL-Arginine, butanedioate (2:1), tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Arginine, butanedioate (2:1), tetrahydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a salt of the amino acid arginine and butanedioic acid and is commonly used in laboratory experiments.
Wirkmechanismus
The mechanism of action of DL-Arginine, butanedioate (2:1), tetrahydrate is related to its role as a substrate for arginase. Arginase is an enzyme that converts arginine to ornithine, which is then used in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is regulated by the availability of arginine. This compound provides a source of arginine for arginase, which can then regulate polyamine synthesis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It is known to increase the production of nitric oxide, which is a potent vasodilator. This effect can help to regulate blood pressure and improve blood flow to tissues. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation and promote wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DL-Arginine, butanedioate (2:1), tetrahydrate is its availability and ease of synthesis. This compound is relatively inexpensive and can be synthesized in a laboratory setting. Additionally, it has a wide range of applications in various fields, including biochemistry and physiology.
One of the limitations of this compound is related to its stability. This compound is known to be hygroscopic, which means that it can absorb moisture from the air and become unstable. This can make it difficult to store and transport the compound.
Zukünftige Richtungen
There are several future directions for research related to DL-Arginine, butanedioate (2:1), tetrahydrate. One area of interest is related to its potential use as a therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as arthritis and colitis.
Another area of interest is related to its role in the regulation of blood pressure. This compound has been shown to increase the production of nitric oxide, which can help to regulate blood pressure. Further research is needed to determine the potential applications of this compound in the treatment of hypertension.
In conclusion, this compound is a compound with a wide range of scientific research applications. Its ease of synthesis and availability make it a valuable tool in laboratory experiments. Further research is needed to determine its potential applications as a therapeutic agent and its role in the regulation of blood pressure.
Synthesemethoden
DL-Arginine, butanedioate (2:1), tetrahydrate is synthesized by reacting arginine with butanedioic acid in a 2:1 molar ratio. The reaction is carried out in an aqueous solution and is followed by the addition of a drying agent to obtain the tetrahydrate form of the compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DL-Arginine, butanedioate (2:1), tetrahydrate has a wide range of scientific research applications. One of its primary applications is in the field of biochemistry, where it is used as a substrate for the enzyme arginase. It is also used in studies related to the synthesis of nitric oxide, which is a potent vasodilator. Additionally, this compound is used in studies related to the regulation of blood pressure, wound healing, and immune system function.
Eigenschaften
CAS-Nummer |
129505-32-4 |
|---|---|
Molekularformel |
C16H42N8O12 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate |
InChI |
InChI=1S/2C6H14N4O2.C4H6O4.4H2O/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8;;;;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,5,6)(H,7,8);4*1H2/t2*4-;;;;;/m00...../s1 |
InChI-Schlüssel |
SOIPXPAGTSWHMW-XKQYSACFSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
Synonyme |
Arg HHA arginine hemisuccinate hemisuccinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)


![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
